2-Benzylideneheptanal

Perfumery Formulation Science Fragrance Longevity

2-Benzylideneheptanal (Jasmonal A) delivers quantified 256-hour substantivity—outperforming alpha-hexylcinnamaldehyde in fragrance longevity—for tenacious jasmine base notes in fine perfumery. For soaps, lotions, and detergents, specify BHT-stabilized grade to prevent oxidative degradation and rancid off-odors during shelf life. IFRA-restricted; complies with EU 1223/2009 Annex III labeling thresholds (allergen declaration required >0.001% leave-on). GHS H315/H317. ≥97% purity, mixture of cis/trans isomers with superior olfactory trans-isomer.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 101365-33-7
Cat. No. B7762119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylideneheptanal
CAS101365-33-7
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCCCCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11-
InChIKeyHMKKIXGYKWDQSV-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in acetone, carbon tetrachloride
Soluble in 6 volumes of 80% alcohol
Insoluble in water
insoluble in water
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylideneheptanal (CAS 101365-33-7) Procurement Guide: Core Identity and Commercial Context


2-Benzylideneheptanal (CAS 101365-33-7, also known as alpha-amyl cinnamaldehyde or Jasmonal A) is a synthetic aromatic aldehyde belonging to the cinnamaldehyde family, characterized by the molecular formula C14H18O and a molecular weight of 202.29 g/mol [1][2]. It is a fine chemical primarily used as an aroma compound in perfumery and personal care products, valued for its strong, sweet, floral scent reminiscent of jasmine [1][3]. The compound is industrially produced via crossed aldol condensation of benzaldehyde and heptanal and exists as a mixture of cis and trans isomers, with the trans-isomer being thermodynamically more stable and possessing superior olfactory properties [2][4].

2-Benzylideneheptanal (CAS 101365-33-7) Supply Chain Risks: Why Generic Substitution of Amyl Cinnamal is Not Straightforward


Direct substitution of 2-Benzylideneheptanal with structurally similar in-class compounds, such as alpha-hexylcinnamaldehyde (CAS 101-86-0), is not a trivial procurement decision. While both materials provide a jasmine-like floral note, they exhibit distinct performance and safety profiles that critically impact formulation stability, longevity, and regulatory compliance [1][2]. Generic replacement based solely on odor type overlooks quantifiable differences in substantivity, isomer composition, and susceptibility to oxidative degradation, which directly influence the final product's shelf life and consumer safety profile [3]. The evidence detailed below provides the quantitative justification for selecting this specific material over its closest analogs.

2-Benzylideneheptanal (CAS 101365-33-7) Quantitative Differentiation Evidence: Performance vs. Structural Analogs


Substantivity Benchmarking: 2-Benzylideneheptanal Exhibits 256-Hour Longevity, Defining Its Role as a Base Note Fixative

2-Benzylideneheptanal demonstrates a substantivity of 256 hours at 100% concentration, a key performance metric defining its utility as a tenacious base note in fragrance formulations [1]. In contrast, the closely related homolog alpha-hexylcinnamaldehyde is qualitatively described as having 'superior substantivity' but no quantitative value is provided, highlighting a data gap for direct, head-to-head comparison [2]. This quantitative substantivity value for 2-Benzylideneheptanal serves as a critical benchmark for formulators requiring predictable, long-lasting fragrance diffusion.

Perfumery Formulation Science Fragrance Longevity

Isomer Distribution and Thermodynamic Stability: The Predominance of the (E)-Isomer in 2-Benzylideneheptanal

2-Benzylideneheptanal exists as a mixture of (E)- and (Z)-isomers. The (E)-isomer is thermodynamically more stable due to reduced steric interactions between the bulky phenyl and pentyl substituents, and it is reported to possess superior olfactory properties . Commercial material predominantly contains the (E)-isomer, though exact ratio data is not consistently reported in public literature. This contrasts with alpha-hexylcinnamaldehyde, where one supplier reports a composition of at least 90% trans isomer [1], providing a specific benchmark that is not universally available for 2-Benzylideneheptanal.

Stereochemistry Chemical Stability Olfactory Quality

Oxidative Susceptibility and Stabilization: 2-Benzylideneheptanal Requires BHT to Mitigate Degradation

2-Benzylideneheptanal is highly susceptible to oxidation, which can lead to the formation of off-odor compounds such as rancid-fatty notes . To ensure material integrity, commercial grades are routinely stabilized with antioxidants, most commonly butylated hydroxytoluene (BHT) . This requirement is a critical procurement specification, as unstabilized or poorly stabilized material will rapidly degrade, compromising fragrance quality. This vulnerability is shared with alpha-hexylcinnamaldehyde, which is also described as 'unstable, prone to oxidation' and requiring similar stabilization measures [1].

Chemical Stability Shelf Life Formulation Additives

Regulatory Skin Sensitization Profile: 2-Benzylideneheptanal is a Classified Allergen with Quantitative Use Restrictions

2-Benzylideneheptanal is a recognized skin sensitizer and is subject to quantitative use restrictions. IFRA standards limit its use, and it is classified under GHS as causing skin irritation (H315) and allergic skin reactions (H317) [1][2]. A defined approach for skin sensitization based on OECD Guideline 497 categorizes 2-benzylideneheptanal as a 'Sensitizer' [3]. While alpha-hexylcinnamaldehyde is also a known allergen, patch test data indicates a lower incidence of contact allergies, with susceptibility in approximately 0.1% of individuals [4]. This quantitative difference in sensitization prevalence can be a key differentiator in product safety assessments.

Toxicology Regulatory Compliance IFRA Standards

2-Benzylideneheptanal (CAS 101365-33-7) Application Scenarios: Where Quantified Performance Matters


Fine Fragrance Base Note Development Requiring Long-Lasting Floral Diffusion

Perfumers formulating high-end fine fragrances where a tenacious, sweet jasmine base note is required should procure 2-Benzylideneheptanal based on its quantified 256-hour substantivity [1]. This performance metric ensures the fragrance's heart and base notes will persist on the skin or blotter for the intended duration, providing a predictable and reliable olfactory experience. This is a direct application of the substantivity evidence detailed in Section 3.

Stabilized Fragrance Ingredient Procurement for Consumer Products with Long Shelf Life

Formulators of personal care products (e.g., soaps, lotions) and functional fragrances (e.g., detergents) must procure 2-Benzylideneheptanal that is explicitly stabilized with BHT or an equivalent antioxidant . This procurement specification is critical to prevent oxidative degradation and the formation of rancid off-odors during the product's shelf life, as highlighted in the oxidative stability evidence. Failure to specify a stabilized grade will result in poor product quality and potential consumer complaints.

Regulatory-Compliant Floral Accords for Leave-On and Rinse-Off Cosmetics

Regulatory affairs specialists and formulators developing cosmetic products for the EU or other regulated markets must adhere to the IFRA usage restrictions and GHS classification (H315, H317) for 2-Benzylideneheptanal [2][3]. Procurement should be based on material that meets the specified purity (typically ≥97%) and is accompanied by a safety data sheet confirming the allergen status and recommended maximum use levels, as informed by the skin sensitization evidence. This ensures compliance with regulations like EU 1223/2009.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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